

# An In-depth Technical Guide to 4-Bromomethyl-2-chloro-1-methoxybenzene

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## Compound of Interest

Compound Name: 4-Bromomethyl-2-chloro-1-methoxybenzene

Cat. No.: B1281141

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## Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of **4-Bromomethyl-2-chloro-1-methoxybenzene** (CAS No: 320407-92-9). This versatile benzyl bromide derivative serves as a key intermediate in organic synthesis, with potential applications in the agrochemical and pharmaceutical industries. This document consolidates available data on its physicochemical properties, provides a detailed experimental protocol for its synthesis, and explores its utility in the construction of more complex molecules. Particular attention is given to its reactivity in nucleophilic substitution reactions, a cornerstone of its synthetic utility.

## Chemical and Physical Properties

**4-Bromomethyl-2-chloro-1-methoxybenzene** is a substituted aromatic hydrocarbon characterized by the presence of a reactive bromomethyl group, a chloro substituent, and a methoxy group on the benzene ring. These functional groups impart a unique combination of reactivity and physical properties, making it a valuable building block in targeted synthesis.

## Chemical Identity

Property	Value
IUPAC Name	4-(Bromomethyl)-2-chloro-1-methoxybenzene
CAS Number	320407-92-9
Molecular Formula	C <sub>8</sub> H <sub>8</sub> BrClO
Molecular Weight	235.51 g/mol
Canonical SMILES	<chem>COC1=C(C=C(C=C1)CBr)Cl</chem>
InChI Key	BDYJMOYDXJQHFS-UHFFFAOYSA-N

## Physicochemical Properties

A summary of the key physicochemical properties of **4-Bromomethyl-2-chloro-1-methoxybenzene** is presented in the table below. It is important to note that some of these values are predicted based on computational models due to the limited availability of experimentally determined data.

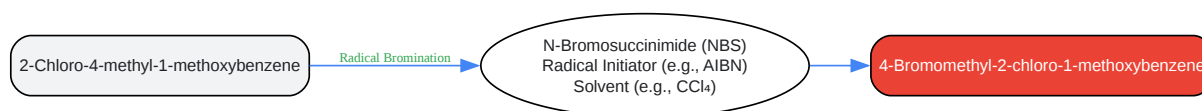
Property	Value	Source
Melting Point	52-53 °C	--INVALID-LINK--
Boiling Point (Predicted)	273.0 ± 25.0 °C at 760 mmHg	--INVALID-LINK--
Density (Predicted)	1.520 ± 0.06 g/cm <sup>3</sup>	--INVALID-LINK--
Solubility	Soluble in common organic solvents.	General knowledge for similar compounds
Appearance	White to off-white solid.	--INVALID-LINK--

## Synthesis and Reactivity

The synthetic utility of **4-Bromomethyl-2-chloro-1-methoxybenzene** primarily stems from the high reactivity of the benzylic bromide, which readily participates in nucleophilic substitution reactions.

## Synthetic Pathway

While specific, detailed experimental protocols for the synthesis of **4-Bromomethyl-2-chloro-1-methoxybenzene** are not widely published in peer-reviewed literature, a plausible and commonly employed synthetic route involves the radical bromination of the corresponding methyl-substituted precursor, 2-chloro-4-methyl-1-methoxybenzene.



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**Figure 1:** Proposed synthetic pathway for **4-Bromomethyl-2-chloro-1-methoxybenzene**.

## Experimental Protocol: Radical Bromination

The following is a generalized experimental protocol for the benzylic bromination of a toluene derivative, which can be adapted for the synthesis of **4-Bromomethyl-2-chloro-1-methoxybenzene** from 2-chloro-4-methyl-1-methoxybenzene.

Materials:

- 2-chloro-4-methyl-1-methoxybenzene
- N-Bromosuccinimide (NBS)
- 2,2'-Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
- Carbon tetrachloride (CCl<sub>4</sub>) or other suitable non-polar solvent
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer with heating mantle
- Light source (e.g., a sunlamp) to initiate the reaction

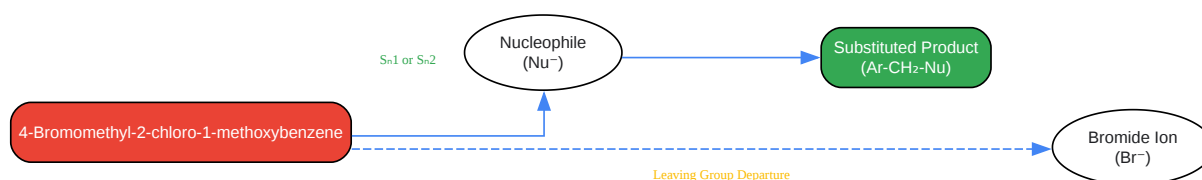
Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-chloro-4-methyl-1-methoxybenzene in carbon tetrachloride.
- Add N-bromosuccinimide (1.0-1.1 equivalents) and a catalytic amount of a radical initiator such as AIBN or BPO to the solution.
- Heat the reaction mixture to reflux with vigorous stirring.
- Irradiate the flask with a light source to facilitate the initiation of the radical chain reaction.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete when the denser succinimide byproduct floats on the surface of the solvent.
- Upon completion, cool the reaction mixture to room temperature.
- Filter the mixture to remove the succinimide byproduct.
- Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by washing with brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- The crude product can be further purified by recrystallization or column chromatography on silica gel to yield pure **4-Bromomethyl-2-chloro-1-methoxybenzene**.

## Reactivity Profile: Nucleophilic Substitution

The primary mode of reactivity for **4-Bromomethyl-2-chloro-1-methoxybenzene** is the nucleophilic substitution at the benzylic carbon. The bromine atom is a good leaving group, and the resulting benzylic carbocation is stabilized by resonance with the aromatic ring, making both  $S_N1$  and  $S_N2$  reactions favorable depending on the reaction conditions and the nucleophile.

This reactivity allows for the introduction of a wide range of functional groups by reacting it with various nucleophiles such as amines, alcohols, thiols, and carbanions. This versatility makes it a valuable intermediate for constructing more complex molecular architectures.



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**Figure 2:** General scheme of nucleophilic substitution reactions.

## Applications in Synthesis

While direct applications in drug development for **4-Bromomethyl-2-chloro-1-methoxybenzene** are not extensively documented in publicly available literature, its utility as a synthetic intermediate is evident. Its structural motifs are present in various biologically active molecules.

## Agrochemical Synthesis

**4-Bromomethyl-2-chloro-1-methoxybenzene** is known to be an intermediate in the synthesis of impurities of Tebuconazole.[1] Tebuconazole is a triazole fungicide, and the synthesis of its analogs and the study of its impurities are important for regulatory and safety purposes. This application highlights the utility of this compound in the agrochemical industry.

## Potential in Pharmaceutical Synthesis

Although no specific drug is directly synthesized from **4-Bromomethyl-2-chloro-1-methoxybenzene** according to the available search results, its chemical structure is relevant to medicinal chemistry. The 2-chloro-1-methoxybenzene moiety is a common feature in various pharmacologically active compounds. The reactive bromomethyl group provides a convenient handle to introduce this scaffold into a lead molecule during drug discovery and development.

For instance, similar bromo-chloro-benzyl intermediates are utilized in the synthesis of complex pharmaceutical agents. One such example is the synthesis of Dapagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor used for the treatment of type 2 diabetes, which involves a related intermediate, 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.[2][3] This demonstrates the potential of this class of compounds in the synthesis of modern pharmaceuticals.

The general synthetic utility of benzyl bromides in medicinal chemistry is well-established for the alkylation of heterocycles and other nucleophilic groups to build molecular complexity.

## Safety and Handling

**4-Bromomethyl-2-chloro-1-methoxybenzene** is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

- Hazard Statements: Causes severe skin burns and eye damage.
- Precautionary Statements:
  - Do not breathe dust/fume/gas/mist/vapors/spray.
  - Wash skin thoroughly after handling.
  - Wear protective gloves/protective clothing/eye protection/face protection.
  - IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.
  - IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.
  - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
- Storage: Store locked up in a dry, cool, and well-ventilated place.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

## Conclusion

**4-Bromomethyl-2-chloro-1-methoxybenzene** is a valuable and reactive chemical intermediate with established applications in agrochemical synthesis and significant potential in the pharmaceutical industry. Its key chemical feature is the electrophilic benzylic carbon, which allows for a wide range of nucleophilic substitution reactions. While detailed information on its direct use in drug development is limited, its structural components and reactivity profile make it a molecule of interest for medicinal chemists and process development scientists. Further

research into its applications could unveil its role in the synthesis of novel bioactive compounds. This guide provides a foundational understanding of its properties and synthetic utility to aid researchers in their endeavors.

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